8-Bromooct-1-yne

Description

The exact mass of the compound 8-Bromooct-1-yne is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Bromooct-1-yne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromooct-1-yne including the price, delivery time, and more detailed information at info@benchchem.com.

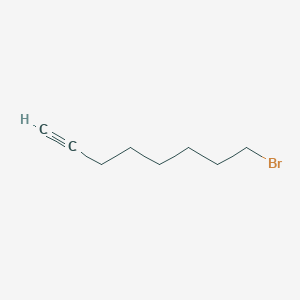

Structure

3D Structure

Properties

IUPAC Name |

8-bromooct-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h1H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGGUUBNZPZPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455373 | |

| Record name | 8-bromo-1-octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81216-13-9 | |

| Record name | 8-bromo-1-octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromooct-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromooct-1-yne: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromooct-1-yne is a bifunctional organic compound featuring a terminal alkyne and a primary alkyl bromide. This unique structure makes it a highly versatile building block in organic synthesis, particularly as a linker in the construction of complex molecular architectures. Its utility is most prominent in the field of bioconjugation and drug discovery, where the orthogonal reactivity of its two functional groups is leveraged in reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 8-Bromooct-1-yne, with a focus on its role in medicinal chemistry.

Chemical Structure and Properties

8-Bromooct-1-yne possesses a linear eight-carbon chain with a terminal triple bond (alkyne) at one end and a bromine atom at the other. This arrangement of functional groups allows for selective and sequential chemical transformations.

Structure:

-

IUPAC Name: 8-bromooct-1-yne[1]

-

Molecular Formula: C₈H₁₃Br[1]

-

InChI Key: XUGGUUBNZPZPHM-UHFFFAOYSA-N[1]

Physical and Chemical Properties:

The following table summarizes the key physical and chemical properties of 8-Bromooct-1-yne.

| Property | Value | Reference |

| Molecular Weight | 189.09 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point (Predicted) | 201.5 ± 23.0 °C | |

| Density (Predicted) | 1.200 ± 0.06 g/cm³ | |

| Monoisotopic Mass | 188.02006 Da |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR:

-

A triplet at approximately 1.9-2.1 ppm corresponding to the acetylenic proton (-C≡C-H).

-

A triplet at approximately 3.4 ppm due to the methylene group attached to the bromine (-CH₂-Br).

-

A triplet of triplets or multiplet around 2.2 ppm for the methylene group adjacent to the alkyne (-CH₂-C≡CH).

-

A series of multiplets between 1.4 and 1.9 ppm for the remaining methylene groups in the alkyl chain.

-

-

¹³C NMR:

-

A signal around 84 ppm for the terminal alkyne carbon (-C≡CH).

-

A signal around 68 ppm for the internal alkyne carbon (-C≡CH).

-

A signal around 33 ppm for the carbon attached to bromine (-CH₂-Br).

-

Signals for the other methylene carbons in the range of 18-32 ppm.

-

Infrared (IR) Spectroscopy (Predicted):

-

A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.

-

A weak to medium absorption band in the range of 2100-2140 cm⁻¹ due to the C≡C triple bond stretch.

-

Strong absorption bands in the 2850-2960 cm⁻¹ region from the C-H stretching of the alkyl chain.

-

A medium to strong absorption in the 610-700 cm⁻¹ range due to the C-Br stretch.

Mass Spectrometry (MS) (Predicted):

-

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation would likely involve the loss of a bromine radical (M-79/81) and cleavage of the carbon-carbon bonds in the alkyl chain.

Experimental Protocols

Synthesis of 8-Bromooct-1-yne via Appel Reaction

A common method for the synthesis of 8-Bromooct-1-yne is the bromination of the corresponding alcohol, oct-7-yn-1-ol, using an Appel-type reaction.

Reaction Scheme:

Materials:

-

Oct-7-yn-1-ol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add carbon tetrabromide (1.5 equivalents) portion-wise.

-

Stir the resulting mixture at 0 °C for 15-20 minutes.

-

Add a solution of oct-7-yn-1-ol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 8-Bromooct-1-yne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

8-Bromooct-1-yne is an excellent substrate for CuAAC reactions, a cornerstone of "click chemistry." This reaction forms a stable 1,2,3-triazole linkage between the alkyne and an azide-containing molecule.

General Protocol:

Materials:

-

8-Bromooct-1-yne

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

A suitable solvent system (e.g., a mixture of t-butanol and water, or DMF)

Procedure:

-

In a reaction vessel, dissolve 8-Bromooct-1-yne (1.0 equivalent) and the azide-functionalized molecule (1.1 equivalents) in the chosen solvent.

-

In a separate vial, prepare a stock solution of copper(II) sulfate (e.g., 0.1 M in water).

-

In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

-

To the reaction mixture, add the copper(II) sulfate solution (typically 1-5 mol%).

-

Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%).

-

Stir the reaction mixture at room temperature. The reaction is often complete within 1-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, the workup procedure will depend on the properties of the product. A common workup involves dilution with water and extraction with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried, and concentrated.

-

The final product can be purified by column chromatography, recrystallization, or preparative HPLC.

Visualization of Synthetic and Application Workflows

Synthesis of 8-Bromooct-1-yne

The following diagram illustrates the synthetic workflow for preparing 8-Bromooct-1-yne from its corresponding alcohol via an Appel-type reaction.

Caption: Synthesis of 8-Bromooct-1-yne via Appel Reaction.

Application in Click Chemistry (CuAAC)

This diagram shows the logical workflow for using 8-Bromooct-1-yne as a linker in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: Workflow for a CuAAC Reaction using 8-Bromooct-1-yne.

Applications in Drug Development

The bifunctional nature of 8-Bromooct-1-yne makes it a valuable tool in medicinal chemistry and drug development. The terminal alkyne allows for its use in "click chemistry" for bioconjugation, while the alkyl bromide can be used in nucleophilic substitution reactions to attach other molecular fragments.

A significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. 8-Bromooct-1-yne can serve as a versatile starting material for the linker that connects the target protein-binding ligand and the E3 ligase-binding ligand. The alkyne can be functionalized via a CuAAC reaction, and the bromide can be displaced by a nucleophile to build out the linker and attach the second ligand.

Safety Information

8-Bromooct-1-yne is classified as a combustible liquid and can cause skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

8-Bromooct-1-yne is a key bifunctional building block with significant applications in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its orthogonal reactive handles—a terminal alkyne and a primary alkyl bromide—allow for its use as a versatile linker in the construction of complex molecules such as PROTACs. The reliable and efficient synthetic routes to 8-Bromooct-1-yne, coupled with its utility in robust reactions like CuAAC, ensure its continued importance for researchers and scientists in the development of novel therapeutics.

References

An In-depth Technical Guide to the Physical Characteristics of 8-Bromooct-1-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromooct-1-yne is a bifunctional organic molecule that incorporates both a terminal alkyne and a primary alkyl bromide. This unique structure makes it a valuable reagent in organic synthesis, particularly in the field of bioconjugation and materials science. The terminal alkyne allows for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," enabling the facile and efficient linkage of molecules.[1][2][][4] The presence of the bromo- functionality provides a handle for nucleophilic substitution reactions, further extending its synthetic utility. A thorough understanding of its physical characteristics is paramount for its effective use in experimental design, reaction optimization, and process scale-up. This guide provides a comprehensive overview of the known physical properties of 8-Bromooct-1-yne, details experimental protocols for their determination, and illustrates a key synthetic application.

Core Physical Characteristics

A summary of the key physical and chemical properties of 8-Bromooct-1-yne is presented in the table below. It is important to note that while some of these properties have been computationally predicted, experimental verification may be required for specific applications.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃Br | [5] |

| Molecular Weight | 189.09 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 201.5 ± 23.0 °C (Predicted) | |

| Density | 1.200 ± 0.06 g/cm³ (Predicted) | |

| Melting Point | No data available | |

| Refractive Index | No data available | |

| Solubility | Expected to be soluble in common organic solvents | |

| CAS Number | 81216-13-9 |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physical properties of liquid organic compounds like 8-Bromooct-1-yne.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small quantity of liquid is the capillary method.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A small amount of 8-Bromooct-1-yne is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is clamped and immersed in a Thiele tube or an oil bath.

-

The bath is heated gently and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The temperature at which a rapid and continuous stream of bubbles is observed is noted.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

The density of a substance is its mass per unit volume. For liquids, a pycnometer provides a precise method for density determination.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined (m₁).

-

The pycnometer is filled with distilled water of a known temperature and its mass is recorded (m₂). The density of water at this temperature (ρ_water) is known.

-

The pycnometer is emptied, dried, and then filled with 8-Bromooct-1-yne at the same temperature. Its mass is then measured (m₃).

-

The volume of the pycnometer (V) is calculated using the mass and density of the water: V = (m₂ - m₁) / ρ_water.

-

The density of 8-Bromooct-1-yne (ρ_sample) is then calculated: ρ_sample = (m₃ - m₁) / V.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be used to identify a substance and assess its purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Soft tissue paper

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of 8-Bromooct-1-yne are placed on the lower prism using a clean dropper.

-

The prisms are closed and locked. The circulating water from the constant temperature bath is allowed to bring the sample to the desired temperature (typically 20°C or 25°C).

-

The light source is switched on, and the handwheel is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

If a colored band is visible, the compensator is adjusted to sharpen the dividing line.

-

The refractive index is read directly from the instrument's scale.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

8-Bromooct-1-yne is a versatile building block in click chemistry. The terminal alkyne readily participates in the copper(I)-catalyzed cycloaddition with an azide to form a stable 1,2,3-triazole linkage. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for applications in drug discovery, bioconjugation, and materials science.

The following diagram illustrates the general workflow for a CuAAC reaction involving 8-Bromooct-1-yne.

Caption: Workflow for the CuAAC reaction of 8-Bromooct-1-yne.

References

An In-depth Technical Guide to 8-Bromooct-1-yne for Researchers and Drug Development Professionals

Abstract

8-Bromooct-1-yne is a bifunctional organic compound featuring a terminal alkyne and a primary alkyl bromide. This unique structure renders it a valuable reagent in organic synthesis, particularly in the burgeoning field of bioconjugation and drug development. Its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry makes it an important tool for linking molecules of interest. This technical guide provides a comprehensive overview of 8-Bromooct-1-yne, including its chemical properties, synthesis, and applications, with a focus on its utility for researchers and professionals in the pharmaceutical sciences.

Chemical and Physical Properties

8-Bromooct-1-yne is a combustible liquid that requires careful handling in a laboratory setting.[1] It is characterized by the presence of two reactive functional groups: a terminal alkyne capable of undergoing cycloaddition reactions, and a bromoalkane that can participate in nucleophilic substitution reactions.

Physicochemical Data

The key physicochemical properties of 8-Bromooct-1-yne are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 81216-13-9 | [1][2] |

| Molecular Formula | C₈H₁₃Br | [1][2] |

| Molecular Weight | 189.09 g/mol | |

| Boiling Point (Predicted) | 201.5 ± 23.0 °C | |

| Density (Predicted) | 1.200 ± 0.06 g/cm³ | |

| LogP (Predicted) | 2.965 - 3.4 | |

| Physical Form | Liquid | |

| Purity | Typically ≥98% |

Safety Information

8-Bromooct-1-yne is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of 8-Bromooct-1-yne

Several synthetic routes to 8-Bromooct-1-yne have been reported. A common and high-yielding method involves the bromination of oct-7-yn-1-ol.

Experimental Protocol: Bromination of oct-7-yn-1-ol

This protocol is based on a reported synthesis with a high yield.

Materials:

-

oct-7-yn-1-ol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (CH₂Cl₂)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve oct-7-yn-1-ol, carbon tetrabromide, and triphenylphosphine in dichloromethane under an inert atmosphere.

-

Heat the reaction mixture to reflux and maintain for 1 hour.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 8-Bromooct-1-yne.

A schematic of this synthesis is provided below.

Applications in Drug Development

The primary utility of 8-Bromooct-1-yne in drug development stems from its role as a bifunctional linker. The terminal alkyne is a key component for "click" chemistry reactions, while the alkyl bromide allows for attachment to other molecules.

Click Chemistry and Bioconjugation

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, including aqueous environments. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, where an alkyne reacts with an azide to form a stable triazole linkage. 8-Bromooct-1-yne serves as an alkyne-containing building block for these reactions.

General Experimental Protocol for CuAAC Reaction:

This is a general protocol and may require optimization for specific substrates.

Materials:

-

Alkyne-containing molecule (e.g., 8-Bromooct-1-yne derivative)

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent (e.g., water, DMSO, t-butanol/water)

Procedure:

-

Dissolve the azide-containing molecule and the alkyne-containing molecule in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate.

-

In another vial, prepare a solution of copper(II) sulfate.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction at room temperature. The reaction is often complete within 1-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product can be isolated by standard workup and purification procedures.

Proteolysis-Targeting Chimeras (PROTACs)

A significant application of bifunctional linkers like 8-Bromooct-1-yne is in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (protein of interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

8-Bromooct-1-yne can be incorporated into the linker of a PROTAC. The alkyne can be used to attach a warhead for the POI or the E3 ligase ligand via a click reaction, while the bromo- end can be used for attachment to the other component of the PROTAC. The length and composition of the linker are critical for the efficacy of the PROTAC, as they determine the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

Conclusion

8-Bromooct-1-yne is a versatile chemical tool with significant applications in modern drug discovery and chemical biology. Its bifunctional nature allows for its use as a linker in the synthesis of complex molecules, most notably through click chemistry. For researchers and drug development professionals, understanding the properties and reactivity of 8-Bromooct-1-yne is key to leveraging its potential in creating novel bioconjugates and therapeutics such as PROTACs. The synthetic and reaction protocols provided herein offer a foundation for the practical application of this valuable reagent.

References

An In-depth Technical Guide to the Synthesis of 8-Bromooct-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 8-Bromooct-1-yne, a valuable bifunctional molecule in organic synthesis, particularly for the introduction of an octynyl moiety in the development of complex molecules and pharmaceutical agents. This document details key experimental protocols, presents quantitative data in a comparative format, and includes visualizations of reaction pathways and experimental workflows.

Core Synthesis Routes

Three principal and effective methods for the synthesis of 8-Bromooct-1-yne have been identified in the scientific literature. These routes offer varying advantages in terms of starting material availability, reaction efficiency, and scalability. The selection of a specific route will depend on the specific requirements of the research or development program.

The three primary routes are:

-

Bromination of 7-Octyn-1-ol: A direct conversion of the terminal alcohol to the corresponding bromide.

-

Nucleophilic Substitution on a Tosylate Precursor: A two-step process involving the formation of a tosylate from 7-Octyn-1-ol, followed by displacement with a bromide salt.

-

Alkylation of Acetylene with 1,6-Dibromohexane: A carbon-carbon bond-forming reaction to construct the eight-carbon chain.

Route 1: Bromination of 7-Octyn-1-ol (Appel Reaction)

This method facilitates the direct conversion of the readily available 7-octyn-1-ol to 8-bromooct-1-yne using a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This reaction, known as the Appel reaction, is generally high-yielding and proceeds under mild conditions.[1]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 7-Octyn-1-ol | [1] |

| Reagents | Triphenylphosphine, Carbon Tetrabromide | [1] |

| Solvent | Dichloromethane | [1] |

| Reaction Time | 1 hour | [1] |

| Temperature | Reflux | |

| Reported Yield | ~100% | |

| Purity | High (after chromatography) | Assumed from standard procedures |

Experimental Protocol

Materials:

-

7-Octyn-1-ol

-

Triphenylphosphine (PPh₃)

-

Carbon Tetrabromide (CBr₄)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

To a solution of 7-octyn-1-ol in anhydrous dichloromethane under an inert atmosphere, add triphenylphosphine.

-

Cool the mixture in an ice bath and add carbon tetrabromide portion-wise, controlling the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

-

Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to afford pure 8-bromooct-1-yne.

Reaction Pathway

Caption: Bromination of 7-Octyn-1-ol via the Appel Reaction.

Route 2: From 7-Octyn-1-ol via a Tosylate Intermediate

This two-step approach involves the initial conversion of 7-octyn-1-ol to its corresponding p-toluenesulfonate (tosylate) ester, followed by a nucleophilic substitution with lithium bromide to yield the final product. This method is advantageous when direct bromination is problematic or to avoid the use of phosphorus-based reagents.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 7-Octyn-1-ol | General knowledge |

| Intermediate | 7-octyne-1-yl 4-methylbenzenesulfonate | |

| Reagents (Step 1) | p-Toluenesulfonyl chloride, Pyridine | General knowledge |

| Reagents (Step 2) | Lithium Bromide | |

| Solvent (Step 2) | Dimethyl sulfoxide (DMSO) | |

| Reported Yield (Step 2) | 80% | |

| Purity | High (after purification) | Assumed from standard procedures |

Experimental Protocol

Step 1: Tosylation of 7-Octyn-1-ol

Materials:

-

7-Octyn-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 7-octyn-1-ol in anhydrous pyridine and cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride to the stirred solution.

-

Allow the reaction to stir at 0°C for several hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into cold 1M HCl and extract with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 7-octyne-1-yl 4-methylbenzenesulfonate.

Step 2: Bromination of 7-octyne-1-yl 4-methylbenzenesulfonate

Materials:

-

7-octyne-1-yl 4-methylbenzenesulfonate

-

Lithium bromide (LiBr)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Water

-

Diethyl ether

Procedure:

-

Dissolve 7-octyne-1-yl 4-methylbenzenesulfonate in anhydrous DMSO.

-

Add lithium bromide and heat the mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain 8-bromooct-1-yne.

Reaction Pathway

Caption: Two-step synthesis via a tosylate intermediate.

Route 3: Alkylation of Acetylene with 1,6-Dibromohexane

This approach builds the carbon skeleton of 8-bromooct-1-yne through the mono-alkylation of an acetylene equivalent with 1,6-dibromohexane. The use of a large excess of the dibromoalkane can favor the desired mono-substitution product.

Data Presentation

| Parameter | Value | Reference |

| Starting Materials | 1,6-Dibromohexane, Sodium Acetylide | |

| Solvent | N,N-Dimethylformamide (DMF), Xylene | |

| Temperature | 50 °C | |

| Reaction Time | 24 hours | |

| Reported Yield | 67% | |

| Purity | Moderate (requires careful purification) | Assumed due to potential for di-alkylation |

Experimental Protocol

Materials:

-

1,6-Dibromohexane

-

Sodium acetylide (handle with care)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Xylene, anhydrous

-

Ammonium chloride solution, saturated

-

Pentane

-

Standard glassware for inert atmosphere reactions, workup, and purification

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, prepare a suspension of sodium acetylide in a mixture of anhydrous DMF and xylene.

-

Heat the suspension to 50 °C.

-

Slowly add a solution of a large excess of 1,6-dibromohexane in DMF to the stirred suspension over several hours.

-

Maintain the reaction temperature at 50 °C for 24 hours.

-

Monitor the reaction by Gas Chromatography (GC) or TLC.

-

Cool the reaction mixture and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with pentane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to separate 8-bromooct-1-yne from unreacted 1,6-dibromohexane and the di-alkylation byproduct.

Reaction Pathway

Caption: Alkylation of acetylene with 1,6-dibromohexane.

Experimental Workflow: A General Overview

The synthesis of 8-Bromooct-1-yne, irrespective of the chosen route, generally follows a standard workflow in a synthetic organic chemistry laboratory. This workflow encompasses reaction setup, execution, workup, and purification, with analytical checks at key stages.

References

An In-depth Technical Guide to the Synthesis of 8-Bromooct-1-yne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for obtaining 8-Bromooct-1-yne, a valuable bifunctional molecule employed in various chemical applications, including the synthesis of pharmaceutical intermediates and as a linker in click chemistry. We will delve into the most common starting materials, present detailed experimental protocols, and offer a comparative analysis of these methodologies.

Core Synthetic Strategies

The synthesis of 8-Bromooct-1-yne (C₈H₁₃Br) typically commences from readily available precursors. The choice of starting material often depends on factors such as commercial availability, cost, and the desired scale of the reaction. Three principal starting materials have been identified in the literature for efficient synthesis:

-

Oct-7-yn-1-ol: This is a highly effective precursor, allowing for a straightforward conversion of the terminal alcohol to a bromide.

-

1,6-Dibromohexane: This substrate can be elaborated by introducing an acetylene unit.

-

7-Octyne-1-yl 4-methylbenzenesulfonate: As a tosylate-activated alcohol, this intermediate readily undergoes nucleophilic substitution with a bromide source.

The following sections will provide a detailed examination of the synthetic pathways originating from these starting materials.

Comparative Analysis of Synthetic Routes

To facilitate the selection of the most appropriate synthetic strategy, the following table summarizes the key quantitative data associated with each primary starting material.

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| Oct-7-yn-1-ol | Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | Dichloromethane (CH₂Cl₂) | 1 hour | ~100% | [1] |

| 1,6-Dibromohexane | Sodium acetylide (NaC₂H) | N,N-Dimethylformamide (DMF), Xylene | 24 hours | ~67% | [1] |

| 7-Octyne-1-yl 4-methylbenzenesulfonate | Lithium bromide (LiBr) | Dimethyl sulfoxide (DMSO) | Not Specified | ~80% | [1] |

Experimental Protocols

Synthesis from Oct-7-yn-1-ol via Appel Reaction

This method represents a high-yielding and rapid approach to 8-Bromooct-1-yne. The reaction proceeds via the Appel reaction, where a primary alcohol is converted to an alkyl bromide.

Reaction Scheme:

Detailed Protocol:

-

In a round-bottom flask maintained under an inert atmosphere (e.g., argon or nitrogen), dissolve oct-7-yn-1-ol in anhydrous dichloromethane.

-

To this solution, add triphenylphosphine (1.1 equivalents) and carbon tetrabromide (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to afford pure 8-Bromooct-1-yne.

Synthesis from 1,6-Dibromohexane

This two-step approach first involves the generation of a terminal alkene via elimination, followed by the introduction of the alkyne moiety. A more direct, albeit lower-yielding, method involves the direct reaction with an acetylide source.

Reaction Scheme:

Detailed Protocol:

-

To a solution of 1,6-dibromohexane in a mixture of N,N-dimethylformamide and xylene, add sodium acetylide.

-

Heat the reaction mixture at 50°C for 24 hours.

-

After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product is purified by fractional distillation under reduced pressure to yield 8-Bromooct-1-yne.

Synthesis from 7-Octyne-1-yl 4-methylbenzenesulfonate

This method involves the activation of the terminal alcohol as a tosylate, followed by nucleophilic substitution with lithium bromide.

Reaction Scheme:

Detailed Protocol:

Step 3a: Preparation of 7-Octyne-1-yl 4-methylbenzenesulfonate

-

Dissolve oct-7-yn-1-ol in anhydrous pyridine or dichloromethane.

-

Cool the solution to 0°C and add p-toluenesulfonyl chloride (TsCl) portion-wise.

-

Allow the reaction to stir at 0°C for several hours until completion (monitored by TLC).

-

The reaction is then quenched with water and extracted with an organic solvent.

-

The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated to yield the tosylate.

Step 3b: Bromination

-

Dissolve the crude 7-octyne-1-yl 4-methylbenzenesulfonate in dimethyl sulfoxide.

-

Add lithium bromide to the solution and heat the mixture.

-

Monitor the reaction by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

Purification by column chromatography or fractional distillation provides the final product, 8-Bromooct-1-yne.

Mandatory Visualizations

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 8-Bromooct-1-yne.

Caption: General workflow for the synthesis and purification of 8-Bromooct-1-yne.

Application in Click Chemistry

8-Bromooct-1-yne is a valuable reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The terminal alkyne allows for the facile formation of a triazole ring with an azide-functionalized molecule, while the bromo- functionality can be used for further chemical modifications.

Caption: Workflow illustrating the use of 8-Bromooct-1-yne in a CuAAC click reaction.

References

In-Depth Technical Guide to the Spectroscopic Data of 8-Bromooct-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-bromooct-1-yne (CAS No. 81216-13-9). The information presented is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

-

IUPAC Name: 8-bromooct-1-yne

-

Molecular Formula: C₈H₁₃Br[1]

-

Molecular Weight: 189.09 g/mol [1]

-

SMILES: C#CCCCCCCBr[1]

-

InChI Key: XUGGUUBNZPZPHM-UHFFFAOYSA-N[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 8-bromooct-1-yne.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.40 | Triplet | 2H | H-8 |

| 2.18 | Triplet of doublets | 2H | H-3 |

| 1.94 | Triplet | 1H | H-1 |

| 1.85 | Quintet | 2H | H-7 |

| 1.57 - 1.41 | Multiplet | 4H | H-4, H-6 |

| 1.39 - 1.29 | Multiplet | 2H | H-5 |

Solvent: CDCl₃. The data is based on typical values for similar structures and requires experimental verification.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 84.6 | C-2 |

| 68.0 | C-1 |

| 33.8 | C-8 |

| 32.7 | C-7 |

| 28.3 | C-4 |

| 27.9 | C-6 |

| 25.2 | C-5 |

| 18.3 | C-3 |

Solvent: CDCl₃. The data is based on typical values for similar structures and requires experimental verification.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3310 | Strong, Sharp | ≡C-H stretch |

| ~2935 | Strong | C-H (sp³) stretch |

| ~2860 | Strong | C-H (sp³) stretch |

| ~2120 | Medium, Sharp | C≡C stretch |

| ~1465 | Medium | CH₂ bend |

| ~650 | Strong | C-Br stretch |

Sample preparation: Neat liquid. The data is based on characteristic vibrational modes for terminal alkynes and alkyl bromides.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 188/190 | ~1:1 | [M]⁺ (Molecular ion) |

| 109 | Base Peak | [M-Br]⁺ |

| 95 | High | [C₇H₁₁]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 55 | High | [C₄H₇]⁺ |

Ionization method: Electron Ionization (EI). The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Approximately 5-10 mg of 8-bromooct-1-yne is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the desired signal-to-noise ratio.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-150 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-1024, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Temperature: 298 K.

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to TMS or the residual solvent peak.

-

For ¹H NMR, the spectra are integrated, and the multiplicities and coupling constants of the signals are determined.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

A small drop of neat 8-bromooct-1-yne is placed directly onto the ATR crystal.

-

The crystal is cleaned with an appropriate solvent (e.g., isopropanol) and dried before and after the measurement.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Data Analysis:

-

The positions (wavenumber, cm⁻¹) and relative intensities of the absorption bands are identified and correlated with specific molecular vibrations.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, commonly a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation and Introduction:

-

A dilute solution of 8-bromooct-1-yne is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.

-

The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.

Data Acquisition (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Scan Speed: ~1-2 scans/second.

-

The instrument is tuned and calibrated using a standard compound (e.g., perfluorotributylamine) prior to analysis.

Data Analysis:

-

The mass spectrum is analyzed to identify the molecular ion peak ([M]⁺), which gives the molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.

-

The fragmentation pattern is analyzed to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 8-bromooct-1-yne.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of 8-bromooct-1-yne. For mission-critical applications, it is imperative to obtain and verify this data experimentally using the protocols outlined herein.

References

commercial availability and suppliers of 8-Bromooct-1-yne

An In-depth Guide to the Properties, Availability, and Application of a Versatile Bifunctional Reagent in Chemical Synthesis and Drug Development.

Introduction

8-Bromooct-1-yne is a valuable bifunctional molecule for researchers in organic chemistry, medicinal chemistry, and materials science. It incorporates two highly useful functional groups within its eight-carbon chain: a terminal alkyne and a primary alkyl bromide. This unique structure allows for sequential or orthogonal chemical modifications, making it an important building block in the synthesis of more complex molecules. The terminal alkyne is a key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions—a cornerstone of "click chemistry"—while the alkyl bromide serves as a versatile electrophile for nucleophilic substitution reactions, enabling the introduction of a wide array of functionalities.[1] This guide provides a comprehensive overview of its commercial availability, technical specifications, and a detailed protocol for its application in CuAAC reactions.

Commercial Availability and Suppliers

8-Bromooct-1-yne is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. It is typically sold in quantities ranging from milligrams to grams. When sourcing this reagent, researchers should consider purity specifications and available analytical data (e.g., NMR, GC-MS) to ensure it meets the requirements of their specific application.

Key suppliers include:

-

Sigma-Aldrich (Merck)[2]

-

AK Scientific

-

BLD Pharm[3]

-

Enamine[4]

-

ChemScene LLC

-

Ambeed

-

Cymit Quimica

-

LookChem

Technical Data and Physicochemical Properties

Quantitative data for 8-Bromooct-1-yne has been compiled from various suppliers and chemical databases. These properties are essential for experimental planning, including reaction setup, solvent selection, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 81216-13-9 | |

| Molecular Formula | C₈H₁₃Br | |

| Molecular Weight | 189.09 g/mol | |

| Physical Form | Liquid | |

| Purity | Typically ≥97% or ≥98% | |

| Boiling Point | 201.5 ± 23.0 °C (Predicted) | |

| Density | 1.200 ± 0.06 g/cm³ (Predicted) | |

| IUPAC Name | 8-bromooct-1-yne | |

| SMILES | C#CCCCCCCBr | |

| InChI Key | XUGGUUBNZPZPHM-UHFFFAOYSA-N | |

| Storage Conditions | 2-8°C, Sealed in a dry environment, often under an inert atmosphere (e.g., Nitrogen). |

Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application of 8-Bromooct-1-yne is its use as an alkyne component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a premier example of "click chemistry," a concept introduced by K.B. Sharpless, characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions. The CuAAC reaction specifically and reliably forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.

The bifunctional nature of 8-Bromooct-1-yne allows the resulting triazole product to retain the alkyl bromide handle, which can be used for subsequent derivatization, such as in the development of PROTAC linkers or bioconjugation.

Below is a general workflow for a CuAAC reaction using 8-Bromooct-1-yne.

Caption: Experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

The following is a representative protocol for the CuAAC reaction, synthesized from established methodologies for bioconjugation and small molecule synthesis. This protocol should be optimized for specific substrates and scales.

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole from 8-Bromooct-1-yne and a generic azide (e.g., Benzyl Azide).

Materials:

-

8-Bromooct-1-yne

-

Benzyl Azide (or other organic azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Solvent: A 1:1 mixture of t-butanol and water, or other suitable solvents like DMSO, DMF, or THF.

-

Deionized water

-

Ethyl acetate or Dichloromethane (for extraction)

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reagent Preparation:

-

In a reaction vessel, dissolve 8-Bromooct-1-yne (1.0 eq) and the azide substrate (1.05 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O) to a final concentration of approximately 0.1 M.

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

-

Prepare a fresh stock solution of the copper catalyst by premixing CuSO₄·5H₂O and the ligand (e.g., THPTA) in water. A common ratio is 1:5 of Cu:Ligand, resulting in a final copper concentration of 1-5 mol% relative to the limiting reagent.

-

-

Reaction Assembly:

-

Degas the solution containing the alkyne and azide by bubbling an inert gas through it for 15-20 minutes to remove dissolved oxygen, which can oxidize the active Cu(I) catalyst.

-

To the stirred solution, add the copper/ligand solution (to achieve 1-5 mol% Cu).

-

Initiate the reaction by adding the sodium ascorbate solution (to achieve 5-10 mol%). The solution may change color upon addition.

-

-

Reaction Monitoring:

-

Seal the reaction vessel under an inert atmosphere and stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1 to 24 hours).

-

-

Workup and Purification:

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure triazole product.

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Safety Information

8-Bromooct-1-yne is a combustible liquid and can cause skin and eye irritation. It may also cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) from the supplier for complete hazard information.

References

- 1. 1-Octyne, 8-bromo-|81216-13-9|lookchem [lookchem.com]

- 2. jenabioscience.com [jenabioscience.com]

- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 4. [PDF] Copper‐Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Safety and Handling of 8-Bromooct-1-yne

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 8-bromooct-1-yne (CAS No. 81216-13-9), a bifunctional reagent utilized in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility in reactions such as Sonogashira couplings and click chemistry necessitates a thorough understanding of its hazard profile and the implementation of appropriate safety protocols to minimize risk in the laboratory setting.

Chemical and Physical Properties

8-Bromooct-1-yne is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃Br | --INVALID-LINK-- |

| Molecular Weight | 189.09 g/mol | --INVALID-LINK-- |

| Boiling Point | 201.5 ± 23.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.200 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Storage Temperature | 2-8°C, Sealed in dry conditions | --INVALID-LINK-- |

Hazard Identification and Classification

8-Bromooct-1-yne is classified as a hazardous substance. The GHS classification is summarized in Table 2. It is crucial to understand these hazards to implement appropriate safety measures.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Signal Word: Warning

GHS Pictogram:

Toxicological Information

Detailed toxicological studies for 8-bromooct-1-yne are not extensively available. However, based on its GHS classification, it is known to be an irritant to the skin, eyes, and respiratory system. The toxicological properties have not been fully investigated[1].

| Toxicity Endpoint | Data |

| Acute Toxicity | No information available. |

| Skin Corrosion/Irritation | Causes skin irritation[2][3]. |

| Serious Eye Damage/Irritation | Causes serious eye irritation[2][3]. |

| Respiratory or Skin Sensitization | No information available. |

| Germ Cell Mutagenicity | No information available. |

| Carcinogenicity | No information available. |

| Reproductive Toxicity | No information available. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

| Specific Target Organ Toxicity (Repeated Exposure) | No information available. |

| Aspiration Hazard | No information available. |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling 8-bromooct-1-yne.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved eye protection. A face shield may also be necessary. |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. A lab coat is mandatory. |

| Respiratory Protection | Use only in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge. |

Engineering Controls

-

Work in a well-ventilated area.

-

The use of a chemical fume hood is strongly recommended for all manipulations of this compound.

-

Ensure that eyewash stations and safety showers are close to the workstation location.

General Hygiene Measures

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash before reuse.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

Store away from incompatible materials such as strong oxidizing agents.

Accidental Release and First Aid Measures

Accidental Release

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately. |

Experimental Protocols

The following are representative protocols for reactions where 8-bromooct-1-yne could be utilized. These are based on similar procedures for analogous compounds.

Representative Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes a typical click reaction with an azide-containing compound.

Materials:

-

8-Bromooct-1-yne

-

Azide-functionalized substrate

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and t-butanol or DMSO)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a suitable reaction flask, dissolve the azide-functionalized substrate in the chosen solvent system.

-

Add 8-bromooct-1-yne (typically 1.0-1.2 equivalents) to the solution.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (typically 0.1-0.5 equivalents).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (typically 0.1 equivalents).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Representative Protocol 2: Sonogashira Coupling

This protocol outlines a typical Sonogashira coupling with an aryl halide.

Materials:

-

8-Bromooct-1-yne

-

Aryl iodide or bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous, degassed solvent (e.g., THF, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and CuI.

-

Add the anhydrous, degassed solvent, followed by the amine base.

-

Add 8-bromooct-1-yne (typically 1.1-1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, depending on the reactivity of the aryl halide.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent and filter through a pad of Celite® to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate key safety and handling concepts for 8-bromooct-1-yne.

References

8-Bromooct-1-yne: A Comprehensive Material Safety Data Sheet Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Material Safety Data Sheet (MSDS) for 8-Bromooct-1-yne (CAS No: 81216-13-9). The following sections detail the material's properties, hazards, safety protocols, and handling procedures to ensure its safe and effective use in a laboratory setting. All quantitative data has been summarized for clarity, and key safety workflows are visualized to provide an at-a-glance understanding of critical procedures.

Chemical and Physical Properties

8-Bromooct-1-yne is a liquid organic compound utilized in a variety of chemical syntheses.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C8H13Br | [1][2] |

| Molecular Weight | 189.09 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 92 °C @ 24 mmHg201.5 ± 23.0 °C (Predicted) | |

| Density | 1.193 g/cm³1.200 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | 78 °C / 172.4 °F | |

| Storage Temperature | 2-8°C, stored under nitrogen | |

| Purity | ≥95% - 98% |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 8-Bromooct-1-yne is classified as a hazardous substance. The primary hazards are outlined in the table below.

| Hazard Classification | Category | GHS Code | Description |

| Flammable liquids | 4 | H227 | Combustible liquid |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335 | May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Safe Handling and Storage

Proper handling and storage of 8-Bromooct-1-yne are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE) and Engineering Controls

A detailed workflow for donning appropriate PPE and ensuring proper engineering controls is outlined below.

Storage Requirements

Store containers in a dry, cool, and well-ventilated place. Keep containers tightly closed and store under an inert atmosphere, such as nitrogen. It is recommended to store at temperatures between 2-8°C. Keep away from heat, sparks, and open flames.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following diagram illustrates the recommended first aid procedures.

Fire-Fighting Measures

8-Bromooct-1-yne is a combustible liquid. In case of a fire, the following measures should be taken.

-

Suitable Extinguishing Media: Use CO2, dry chemical, or foam. Water mist may be used to cool closed containers.

-

Specific Hazards: Containers may explode when heated. Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecological Information

Toxicological Information

The toxicological properties of 8-Bromooct-1-yne have not been fully investigated. However, it is known to cause skin and serious eye irritation, as well as respiratory irritation. Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting. There is no information available regarding mutagenic, reproductive, or developmental effects.

Ecological Information

Information on the ecological effects of 8-Bromooct-1-yne is limited. It is advised not to empty this chemical into drains.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Disposal of 8-Bromooct-1-yne and its containers must be in accordance with local, regional, and national hazardous waste regulations. Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 8-Bromooct-1-yne are not publicly available in the reviewed safety data sheets. The consensus from the available documentation is that the toxicological properties have not been fully investigated. Researchers should handle this compound with the caution appropriate for a substance with incomplete toxicological data.

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive review of the official Material Safety Data Sheet provided by the supplier. Always consult the most current MSDS for your specific product before handling.

References

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Potential Research Areas of 8-Bromooct-1-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromooct-1-yne is a versatile bifunctional molecule that is emerging as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a terminal alkyne and a primary alkyl bromide, allows for sequential and orthogonal functionalization, making it an ideal linker for constructing complex molecular architectures. This guide provides an in-depth overview of the potential research areas for 8-Bromooct-1-yne, focusing on its synthesis, key reactions, and applications in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), kinase inhibitors, and cellular probes.

Core Properties and Synthesis

8-Bromooct-1-yne is a colorless to light yellow liquid with the molecular formula C₈H₁₃Br.[1][2] Its key structural features are a terminal alkyne, which can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" and Sonogashira coupling reactions, and a bromoalkane moiety, which is susceptible to nucleophilic substitution.

Synthesis of 8-Bromooct-1-yne

A common and efficient method for the synthesis of 8-Bromooct-1-yne involves the bromination of the corresponding alcohol, 7-octyn-1-ol.

Table 1: Synthesis of 8-Bromooct-1-yne from 7-octyn-1-ol

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 7-octyn-1-ol | Carbon tetrabromide, Triphenylphosphine | Dichloromethane | 1 hour | Reflux | ~95% |

Experimental Protocol: Synthesis of 8-Bromooct-1-yne

-

To a solution of 7-octyn-1-ol (1.0 eq) in dichloromethane, add triphenylphosphine (1.2 eq).

-

Cool the mixture to 0 °C and add carbon tetrabromide (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and then reflux for 1 hour.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 8-Bromooct-1-yne.

Key Reactions and Applications in Organic Synthesis

The dual functionality of 8-Bromooct-1-yne makes it a powerful tool for the construction of complex organic molecules. The terminal alkyne and the alkyl bromide can be reacted in a controlled, stepwise manner.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction allows for the introduction of aromatic and heteroaromatic moieties at the alkyne terminus of 8-Bromooct-1-yne.

Table 2: Representative Sonogashira Coupling Reactions with Terminal Alkynes

| Alkyne | Aryl Halide | Palladium Catalyst (mol%) | Copper(I) Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ (2) | CuI (2) | Triethylamine | THF | Room Temp | 95 |

| 1-Hexyne | Iodobenzene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Triethylamine | DMF | 100 | 92 |

| 1-Octyne | 1-Iodonaphthalene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Triethylamine | Water with SDS | 40 | High |

Experimental Protocol: General Sonogashira Coupling of 8-Bromooct-1-yne with an Aryl Iodide

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl iodide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (2-5 mol%).

-

Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 eq).

-

Add 8-Bromooct-1-yne (1.1-1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, monitoring progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite® to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[3] This reaction is a cornerstone of "click chemistry" due to its reliability, specificity, and biocompatibility. 8-Bromooct-1-yne is an excellent substrate for this transformation, allowing for its conjugation to a wide variety of azide-containing molecules.

Table 3: Representative Click Chemistry Reactions with Terminal Alkynes and Azides

| Alkyne | Azide | Copper Source | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | Benzyl azide | CuI (1 mol%) | Cyrene™ | 30 | 88 |

| Various alkynes | Benzyl azide | CuO nanowires | - | 60-80 | 85-98 |

| Propargyl alcohol | Fluorescent azide | CuSO₄ | Buffer | Room Temp | High |

Experimental Protocol: General Click Chemistry Reaction of 8-Bromooct-1-yne with an Organic Azide

-

In a suitable flask, dissolve the organic azide (1.0 eq) and 8-Bromooct-1-yne (1.0-1.2 eq) in a suitable solvent (e.g., a mixture of t-BuOH and water).

-

In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (1-5 mol%) and a reducing agent such as sodium ascorbate (5-10 mol%) in water.

-

Add the copper/ascorbate solution to the solution of the azide and alkyne.

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction is often complete within a few hours.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Applications in Drug Discovery and Chemical Biology

The ability to sequentially introduce different molecular fragments makes 8-Bromooct-1-yne a highly attractive linker for the synthesis of novel drug candidates and chemical probes.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The length and chemical nature of the linker are critical for the efficacy of the PROTAC.